

A Technical Guide to the Spectroscopic Analysis of Sophoraflavanone I

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sophoraflavanone I	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **Sophoraflavanone I**, a complex flavonoid of interest in natural product research and drug development. While specific experimental datasets for **Sophoraflavanone I** are not widely published, this document outlines the standard methodologies and expected spectroscopic characteristics for this class of compounds. The information herein is intended to guide researchers in the isolation, identification, and characterization of **Sophoraflavanone I** and related flavonoids.

Chemical Structure and Properties of Sophoraflavanone I

Sophoraflavanone I is a prenylated flavonoid with a complex dimeric structure. Its chemical properties are as follows:

- Molecular Formula: C39H38O9
- Molecular Weight: 650.72 g/mol
- IUPAC Name: (2S)-5,7-Dihydroxy-2,3-dihydro-2α-[[(2R)-2β-(4-hydroxyphenyl)-3α-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran]-5-yl]-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-4H-1-benzopyran-4-one



• Synonyms: Sophoraflavanone I

Mass Spectrometry (MS) Data

While the full mass spectrum of **Sophoraflavanone I** is not readily available in public databases, the expected data can be inferred from its structure and the common fragmentation patterns of flavonoids. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Table 1: Predicted Mass Spectrometry Data for Sophoraflavanone I

Ion Type	Predicted m/z	Notes
[M+H]+	651.2538	Protonated molecular ion.
[M-H] ⁻	649.2396	Deprotonated molecular ion.
[M+Na] ⁺	673.2357	Sodium adduct.

Fragmentation Pattern:

Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, as well as losses of small neutral molecules like H₂O, CO, and various side chains. Given the dimeric nature of **Sophoraflavanone I**, complex fragmentation involving cleavage of the linkage between the two flavonoid units is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for **Sophoraflavanone I** are not published. However, the expected chemical shifts can be estimated based on the known values for similar flavonoid structures. The spectra would be complex due to the large number of protons and carbons, many of which would be in similar chemical environments.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in **Sophoraflavanone I**



Proton Type	Predicted Chemical Shift (ppm)	Notes
Aromatic Protons	6.0 - 7.5	Protons on the aromatic rings.
Flavanone H-2	5.0 - 5.5	Methine proton adjacent to the heterocyclic oxygen.
Flavanone H-3	2.5 - 3.0	Methylene protons on the C-ring.
Prenyl Group Protons	1.5 - 5.2	Protons of the isoprenoid side chain, including vinylic and aliphatic signals.
Hydroxyl Protons	9.0 - 13.0	Phenolic hydroxyl groups, often broad signals.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Moieties in Sophoraflavanone I

Carbon Type	Predicted Chemical Shift (ppm)	Notes
Carbonyl Carbon (C-4)	190 - 200	Characteristic flavanone C-4 carbonyl.
Aromatic Carbons	90 - 165	Carbons of the benzene rings.
Flavanone C-2	75 - 85	Methine carbon adjacent to the heterocyclic oxygen.
Flavanone C-3	40 - 50	Methylene carbon on the C-ring.
Prenyl Group Carbons	15 - 145	Carbons of the isoprenoid side chain.

Experimental Protocols



The following are detailed, generalized protocols for the acquisition of MS and NMR data for flavonoids like **Sophoraflavanone I**.

- 4.1 Mass Spectrometry Protocol
- Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
- Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure good separation.
 - Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
 - Desolvation Gas Flow: 600-800 L/hr.
 - Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation for MS/MS experiments.



4.2 NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex spectra.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-16 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- 2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is essential:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.



- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like **Sophoraflavanone I** and its chemical structure.



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Caption: General workflow for the isolation and spectroscopic analysis of **Sophoraflavanone I**.

Sophoraflavanone I

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Caption: Chemical structure of **Sophoraflavanone I**.

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